molecular formula C13H16ClN3O3 B5724679 (4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone

(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B5724679
M. Wt: 297.74 g/mol
InChI Key: MGGPLXVIIATQKG-UHFFFAOYSA-N
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Description

(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone is an organic compound with the molecular formula C13H16ClN3O3 It is characterized by the presence of a chloro-nitrophenyl group and an ethylpiperazinyl group attached to a methanone core

Properties

IUPAC Name

(4-chloro-2-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-4-3-10(14)9-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGPLXVIIATQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Reduction: (4-Amino-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the target, while the ethylpiperazinyl group can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone
  • (4-Chloro-2-nitrophenyl)(4-phenylpiperazin-1-yl)methanone

Uniqueness

(4-Chloro-2-nitrophenyl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and binding interactions. This structural variation can lead to differences in biological activity and specificity compared to similar compounds.

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